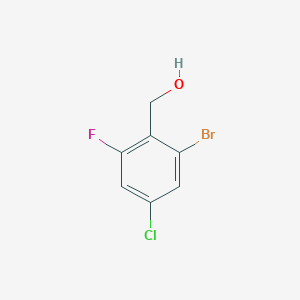

(2-Bromo-4-chloro-6-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chloro-6-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSDGNZLXWXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-4-chloro-6-fluorophenyl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic alcohol that serves as a valuable and versatile building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and fluoro substituents, offers multiple reactive sites for further chemical transformations. This unique substitution pattern makes it a key intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry for the synthesis of novel pharmaceutical agents and in materials science for the creation of advanced functional materials.

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for this compound. The narrative is grounded in fundamental chemical principles, offering not just a protocol but also the causal reasoning behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis Pathway

The synthesis is logically divided into two primary stages, beginning with the construction of a key intermediate, 2-bromo-4-chloro-6-fluorobenzaldehyde, followed by its selective reduction to the target benzyl alcohol. This approach ensures high yields and purity by utilizing well-established and robust chemical transformations.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde via Organolithium Intermediate

Principle and Rationale

The initial and most critical step is the regioselective formylation of a suitable precursor to generate the substituted benzaldehyde. A robust method for this transformation is the use of an organolithium intermediate followed by quenching with an electrophilic formylating agent.[1][2] This approach is chosen for its high efficiency and control over the position of the newly introduced aldehyde group.

Starting with 1-bromo-3-chloro-5-fluorobenzene, a lithium-halogen exchange is performed. The bromine atom is significantly more reactive than the chlorine atom in this exchange reaction with an organolithium reagent like n-butyllithium (n-BuLi), allowing for the selective formation of the desired organolithium species. This intermediate is then reacted with N,N-dimethylformamide (DMF), a common and effective one-carbon electrophile for formylation.[2] Subsequent acidic workup hydrolyzes the resulting adduct to yield the target aldehyde.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet

-

Dropping funnel

-

Dry ice/acetone bath

-

1-Bromo-3-chloro-5-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: Assemble the three-neck flask and ensure all glassware is thoroughly dried to maintain anhydrous conditions.[1] The system is then flushed with dry nitrogen gas.

-

Initial Solution: To the flask, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and anhydrous THF. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise to the cold organolithium solution, again maintaining the temperature below -70 °C.[2] After addition, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Work-up and Extraction: Quench the reaction by carefully adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Part 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde to the Corresponding Alcohol

Principle and Rationale

The conversion of the aldehyde functional group to a primary alcohol is a fundamental reduction reaction in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reducing agent of choice.[3][4] NaBH₄ is a mild and highly selective reagent that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups, such as the aryl halides present in our molecule.[4][5] Its ease of use, safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), and compatibility with protic solvents like methanol or ethanol make it ideal for this transformation.[5][6]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final primary alcohol.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

2-Bromo-4-chloro-6-fluorobenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Standard glassware for extraction and purification

Procedure:

-

Initial Solution: Dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (1.5 eq) portion-wise to the solution. Be cautious as the reaction may generate hydrogen gas. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Work-up and Extraction: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize any excess NaBH₄ and decompose the borate esters. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway.

| Parameter | Part 1: Aldehyde Synthesis | Part 2: Alcohol Synthesis |

| Key Reagents | 1-Bromo-3-chloro-5-fluorobenzene, n-BuLi, DMF | 2-Bromo-4-chloro-6-fluorobenzaldehyde, NaBH₄ |

| Solvent | Anhydrous THF | Methanol |

| Molar Ratio (vs. Substrate) | n-BuLi (1.1 eq), DMF (3.0 eq) | NaBH₄ (1.5 eq) |

| Reaction Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-3 hours | 2-3 hours |

| Anticipated Yield | 75-85% | >90% |

Conclusion

This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway relies on well-understood and reliable organic transformations, beginning with a regioselective formylation via an organolithium intermediate, followed by a chemoselective reduction using sodium borohydride. The provided protocols are designed to be self-validating, with clear rationales for the choice of reagents and conditions. By following this guide, researchers and professionals in drug development can confidently synthesize this valuable chemical intermediate for their advanced research and development needs.

References

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]

-

Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols.[Link]

-

Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]

-

Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to (2-Bromo-4-chloro-6-fluorophenyl)methanol (CAS No. 1449008-26-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (2-Bromo-4-chloro-6-fluorophenyl)methanol, a key halogenated building block in modern medicinal chemistry. We will explore its chemical properties, a validated synthesis protocol, its emerging role in the development of novel therapeutics, and essential handling procedures. This guide is intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.

Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzyl alcohol derivative. Its strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring makes it a valuable and reactive intermediate for creating complex molecular architectures. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and bioavailability[1].

The unique substitution pattern creates a sterically hindered and electronically distinct scaffold, offering precise control over subsequent chemical transformations. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 1449008-26-7 | [2] |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, and other organic solvents; insoluble in water.[3] | N/A |

| Storage | Store in a cool, dry place, tightly sealed.[4][5] | N/A |

Synthesis Pathway and Experimental Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 2-Bromo-4-chloro-6-fluorobenzaldehyde. This two-step approach ensures high yield and purity.

Overall Synthesis Workflow

The synthesis initiates from a commercially available starting material, 4-fluorobenzaldehyde, proceeds through a halogenation step to create the key aldehyde intermediate, and concludes with a selective reduction to yield the target alcohol.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

The synthesis of the aldehyde intermediate requires sequential halogenation. While a direct, one-pot synthesis for this specific trisubstituted pattern is not widely published, a logical approach involves the bromination of a fluorinated precursor. A known method for brominating 4-fluorobenzaldehyde uses sodium bromide and sodium hypochlorite in an acidic medium, which is a safer alternative to using elemental bromine[6]. Subsequent chlorination would be required to yield the desired intermediate.

Note: This step is complex and requires careful control of reaction conditions to manage regioselectivity. The protocol below is a representative procedure for the key reduction step.

Step 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde to the Target Alcohol

This reduction is a standard, high-yielding transformation. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild and selective reducing agent that reduces aldehydes to primary alcohols without affecting the aromatic halogens[7]. It is also safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer)[8][9].

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[8][10].

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery: A Potent MDM2 Inhibitor Scaffold

Halogenated phenyl groups are critical pharmacophores in many modern drugs. This compound and its derivatives are particularly relevant in the development of inhibitors for the MDM2-p53 protein-protein interaction, a key target in oncology.

The p53 protein is a vital tumor suppressor, but its function is often inhibited by the MDM2 protein in many cancers. Small molecules that block this interaction can reactivate p53, leading to cancer cell death.

Recent research has led to the discovery of highly potent MDM2 inhibitors, such as compound 60 (AA-115/APG-115) , which incorporates a 3-chloro-2-fluorophenyl group. This compound has demonstrated the ability to achieve complete tumor regression in vivo and has entered Phase I clinical trials[11][12]. The specific halogenation pattern is crucial for high-affinity binding to a key hydrophobic pocket in the MDM2 protein.

Caption: Role of MDM2 inhibitors in the p53 signaling pathway.

The (2-Bromo-4-chloro-6-fluorophenyl) moiety serves as a foundational scaffold for developing such advanced therapeutic agents, highlighting the direct relevance of this building block to cutting-edge cancer research.

Analytical Characterization

| Analytical Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (2H) appearing as complex multiplets in the aromatic region (δ 7.0-7.8 ppm).- A singlet or doublet for the benzylic CH₂ group (2H) adjacent to the hydroxyl, likely around δ 4.5-5.0 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. δ 110-160 ppm), showing C-Br, C-Cl, and C-F couplings.- A signal for the benzylic carbon (-CH₂OH) around δ 60-70 ppm. |

| Mass Spectrometry (MS) | - A distinct molecular ion peak cluster due to the isotopic abundance of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl). The expected nominal mass is 238/240/242 amu. |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[13][14].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[14].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant[14].

-

Toxicity: While specific toxicity data is limited, compounds with similar structures are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[13][15]. Assume the compound is hazardous and handle accordingly.

References

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. [Link]

-

Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone - PrepChem.com. [Link]

-

2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - NIH. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]

-

This compound - MySkinRecipes. [Link]

-

CAS 1516402-32-6 | (2-Bromo-4-chlorophenyl)(4-fluorophenyl)methanol - Hoffman Fine Chemicals. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]

-

4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - NIH. [Link]

-

4 - SAFETY DATA SHEET. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 1449008-26-7 | 2601-F-0B | MDL MFCD24848700 | 2-Bromo-4-chloro-6-fluorobenzyl alcohol | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Buy 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 [smolecule.com]

- 8. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Bromo-4-chloro-6-fluorophenyl)methanol molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of (2-Bromo-4-chloro-6-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound. A central theme of this document is the elucidation of its structural and electronic features through a combination of established synthetic routes and advanced computational modeling techniques. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The introduction of halogen atoms onto the aromatic ring can profoundly influence the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its unique polysubstitution pattern, presents an intriguing case study in molecular design. The interplay of the electron-withdrawing inductive effects of the halogens, their potential for halogen bonding, and the steric hindrance they impose are critical determinants of the molecule's reactivity and intermolecular interactions.[3] Understanding the precise three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

This technical guide will first outline a reliable synthetic pathway to this compound. Subsequently, it will delve into a detailed exploration of its molecular architecture, leveraging computational chemistry to predict its optimized geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, this guide will provide an in-depth analysis of its predicted spectroscopic signatures (¹H NMR, ¹³C NMR, and IR) to facilitate its characterization. Finally, the implications of its structural and electronic properties on its chemical reactivity and potential applications in drug discovery will be discussed.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, 2-bromo-4-chloro-6-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved with high yields using various reducing agents.

Experimental Protocol: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Materials:

-

2-Bromo-4-chloro-6-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

This straightforward reduction provides a reliable method for accessing the title compound in good to excellent yields.

Molecular Structure and Bonding: A Computational Approach

In the absence of experimental crystallographic data for this compound, computational chemistry provides a powerful tool for elucidating its three-dimensional structure and understanding its bonding characteristics.[4] Density Functional Theory (DFT) is a robust method for accurately predicting molecular geometries and electronic properties.[5][6]

Computational Methodology Workflow

The following workflow outlines the steps for a comprehensive computational analysis of this compound.

Caption: The relationship between molecular structure, reactivity, and applications.

Chemical Reactivity

-

Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

-

Aromatic Ring: The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further molecular elaboration.

-

Halogen Bonding: The electrophilic region on the bromine and chlorine atoms (σ-hole) can participate in halogen bonding interactions with Lewis bases. [3]This non-covalent interaction can be exploited in crystal engineering and in directing molecular recognition at a protein active site.

Potential Applications in Drug Development

The unique combination of features in this compound makes it an attractive scaffold for drug discovery.

-

Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Binding Interactions: The bromine and chlorine atoms can engage in halogen bonding with backbone carbonyls or other electron-rich residues in a protein's active site, contributing to enhanced binding affinity and selectivity.

Conclusion

This compound is a synthetically accessible and highly functionalized building block with considerable potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, a detailed analysis of its predicted molecular structure and bonding based on computational methods, and an interpretation of its expected spectroscopic characteristics. The insights into its electronic properties and reactivity will aid researchers in the rational design of novel molecules with tailored properties. The strategic incorporation of this versatile scaffold into more complex molecular architectures holds promise for the development of new therapeutic agents and advanced materials.

References

- Ali, M. A., et al. (2002). Transition Metal Chemistry, 27(2), 143-148.

- Becke, A. D. (1993). The Journal of Chemical Physics, 98(7), 5648-5652.

- Binev, Y., & Aires-de-Sousa, J. (2004). Journal of Chemical Information and Computer Sciences, 44(3), 940-945.

- Cukurovali, A., et al. (2002). Transition Metal Chemistry, 27(6), 633-637.

-

Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene. (2025). ResearchGate. [Link]

- Frisch, M. J., et al. (2009). Gaussian 09, Revision A. 02. Gaussian, Inc.

- Gasteiger, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

Khamees, H. A., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. ResearchGate. [Link]

- Kos, J., et al. (2022). Molecules, 27(1), 123.

-

Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(5), 2478-2601. [Link]

- Moorthy, J. N., et al. (2002). Crystal Growth & Design, 2(5), 373-376.

- Murai, N., et al. (2012). Organic Letters, 14(5), 1278-1281.

- Parsons, S., et al. (2013).

-

PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

(RS)-(4-bromophenyl)(pyridine-2yl)methanol Using Density Functional Theory. (2017). SciSpace. [Link]

- Saruma, T., et al. (1986). Acta Chemica Scandinavica, Series A, 40, 43-51.

- Tarafder, M. T. H., et al. (2002). Indian Journal of Chemistry - Section A, 41(1), 74-78.

-

Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988. [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

-

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. (n.d.). National Institutes of Health. [Link]

-

2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol. (n.d.). ResearchGate. [Link]

-

Experimental [7]and calculated bond lengths, bond angles and dihedral angles for the title molecule. (n.d.). ResearchGate. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Center for Biotechnology Information. [Link]

-

Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2023). East European Journal of Physics. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 7. 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for (2-Bromo-4-chloro-6-fluorophenyl)methanol synthesis

An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol: Core Starting Materials and Strategic Methodologies

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific halogenation pattern provides a versatile scaffold for further molecular elaboration through a variety of cross-coupling reactions and functional group transformations. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection and rationale behind the choice of starting materials. We will explore two principal and field-proven synthetic strategies, offering detailed experimental protocols and insights into the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms on the phenyl ring, makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[1] The fluorine atom can influence the physicochemical properties of the final products, such as metabolic stability and binding affinity. The primary alcohol functional group serves as a handle for a wide range of chemical transformations, including oxidation, esterification, and etherification.

This guide will dissect the most logical and efficient pathways to construct this molecule, starting from commercially available and cost-effective precursors.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be logically approached from two distinct strategic directions, primarily differing in the stage at which the hydroxymethyl group is introduced.

-

Strategy A: The "Bottom-Up" Halogenated Benzene Approach. This strategy commences with a pre-halogenated benzene ring, specifically 1-bromo-3-chloro-5-fluorobenzene, and subsequently introduces the required carbon functionality.

-

Strategy B: The "Top-Down" Toluene Oxidation Approach. This alternative strategy begins with a toluene derivative that already possesses the desired halogenation pattern, followed by oxidation of the methyl group to the corresponding aldehyde and subsequent reduction.

The choice between these strategies often depends on the commercial availability and cost of the respective starting materials, as well as the desired scale of the synthesis.

Strategy A: Synthesis from 1-Bromo-3-chloro-5-fluorobenzene

This is arguably the more versatile and commonly employed route due to the commercial availability of 1-bromo-3-chloro-5-fluorobenzene.[2][3][4][5] This versatile halogenated aromatic compound serves as an excellent starting point for introducing the required formyl group, which is then reduced to the target alcohol.[4]

Retrosynthetic Analysis

The retrosynthetic breakdown for Strategy A is as follows:

Caption: Retrosynthetic analysis for Strategy A.

Step 1: Formylation of 1-Bromo-3-chloro-5-fluorobenzene

The introduction of a formyl group onto the 1-bromo-3-chloro-5-fluorobenzene ring is a critical step. The directing effects of the halogens will dictate the position of electrophilic substitution. Due to the ortho, para-directing nature of halogens and the steric hindrance from the bromine atom, formylation is expected to occur at the position ortho to the fluorine and chloro substituents.

Several formylation methods can be employed, with the Vilsmeier-Haack and Rieche formylation reactions being prominent examples. However, for this specific substrate, a more direct and often higher-yielding approach is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Ortho-lithiation and Formylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 2-bromo-4-chloro-6-fluorobenzaldehyde, is purified by column chromatography on silica gel.

Step 2: Reduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde

The reduction of the newly synthesized aldehyde to the target benzyl alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its selectivity for aldehydes and ketones, its operational simplicity, and mild reaction conditions.[6]

Experimental Protocol: Sodium Borohydride Reduction

-

Setup: A round-bottom flask is charged with 2-bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq) and dissolved in methanol or a mixture of THF and water.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄, 1.2 eq) is added portion-wise over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Strategy B: Synthesis from a Substituted Toluene

This approach is contingent on the availability of a suitably substituted toluene precursor, such as 2-bromo-4-chloro-6-fluorotoluene. While potentially more direct, the synthesis of this starting material can be complex. However, if available, this route offers an efficient pathway to the target molecule.

Retrosynthetic Analysis

The retrosynthetic pathway for Strategy B is outlined below:

Caption: Retrosynthetic analysis for Strategy B.

Step 1: Oxidation of 2-Bromo-4-chloro-6-fluorotoluene

The oxidation of the methyl group of the toluene derivative to an aldehyde can be achieved using various oxidizing agents. A common and effective method is the use of chromium-based reagents like chromyl chloride (Etard reaction) or chromium trioxide.[7] However, due to the toxicity of chromium compounds, alternative methods are often preferred in modern synthesis. These include oxidation with manganese dioxide (MnO₂) or controlled radical bromination followed by hydrolysis.

A patent describes a method for preparing 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene using hydrobromic acid and hydrogen peroxide under light conditions to form the benzyl bromide, which is then hydrolyzed.[8] This approach can be adapted for the target substrate.

Experimental Protocol: Radical Bromination and Hydrolysis

-

Bromination: In a reaction vessel equipped with a reflux condenser and a light source, 2-bromo-4-chloro-6-fluorotoluene (1.0 eq) is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) are added. The mixture is heated to reflux and irradiated with a UV lamp until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated.

-

Hydrolysis: The crude benzyl bromide is then subjected to hydrolysis. This can be achieved by heating with an aqueous base such as sodium carbonate or by using a milder method like the Sommelet reaction or Kornblum oxidation. For a direct conversion to the aldehyde, the crude benzyl bromide can be dissolved in dimethyl sulfoxide (DMSO) and heated, often in the presence of sodium bicarbonate.

-

Purification: The resulting 2-bromo-4-chloro-6-fluorobenzaldehyde is purified by column chromatography.

Step 2: Reduction to this compound

The reduction of the aldehyde synthesized via Strategy B to the final product is identical to the reduction step described in Strategy A (Section 3.3).

Tabular Summary of Starting Materials and Reagents

| Strategy | Starting Material | Key Reagents | Intermediate |

| A | 1-Bromo-3-chloro-5-fluorobenzene | n-Butyllithium, DMF, Sodium borohydride | 2-Bromo-4-chloro-6-fluorobenzaldehyde |

| B | 2-Bromo-4-chloro-6-fluorotoluene | N-Bromosuccinimide, AIBN, Sodium bicarbonate, DMSO, Sodium borohydride | 2-Bromo-4-chloro-6-fluorobenzaldehyde |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the formylation of 1-bromo-3-chloro-5-fluorobenzene followed by reduction of the resulting aldehyde. This route benefits from the commercial availability of the starting material and the high efficiency of the individual transformations. The alternative route starting from the corresponding toluene derivative is also viable but is dependent on the accessibility of this specific precursor.

As the demand for complex and highly functionalized building blocks in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and scalable synthetic routes to molecules like this compound will remain an area of active research. Future efforts may focus on catalytic C-H activation methods for the direct introduction of the hydroxymethyl group onto the halogenated benzene ring, thereby shortening the synthetic sequence and improving the overall atom economy.

References

-

Wikipedia. (2023, December 27). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

PubChem. (n.d.). (2-bromo-4-chlorophenyl)methanol. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Aladdin Scientific Corporation. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Chem-Impex. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

-

National Institutes of Health. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved February 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]

- 6. CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents [patents.google.com]

- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

Navigating the Steric and Electronic Labyrinth: A Technical Guide to the Reactivity of (2-Bromo-4-chloro-6-fluorophenyl)methanol

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the benzylic alcohol, (2-Bromo-4-chloro-6-fluorophenyl)methanol. This polysubstituted aromatic compound presents a unique case study in reactivity, governed by a confluence of potent electronic deactivation and significant steric hindrance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's electronic architecture and its implications for common synthetic transformations. We will dissect the mechanistic pathways of key reactions, including oxidation and nucleophilic substitution, and provide field-proven experimental protocols tailored to overcome the inherent challenges posed by this substrate.

Introduction: The Challenge of a Polysubstituted Benzylic Alcohol

Benzylic alcohols are a cornerstone of organic synthesis, prized for their versatile reactivity. The benzylic position's propensity to stabilize carbocations, radicals, and negative charges makes it a hub for a multitude of transformations.[1] However, the reactivity of a benzylic alcohol is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the benzylic carbon is flanked by a highly electron-deficient and sterically congested aromatic ring.

The presence of three halogen atoms—bromine, chlorine, and fluorine—imparts a strong inductive electron-withdrawing effect, significantly destabilizing any developing positive charge at the benzylic position.[2] This deactivation poses a considerable challenge for reactions that typically proceed through a carbocation intermediate, such as S_N1-type substitutions.[3][4] Furthermore, the ortho-substituents (bromine and fluorine) introduce significant steric hindrance around the benzylic hydroxyl group, impeding the approach of reagents. This guide will provide a comprehensive framework for understanding and predicting the reactivity of this challenging molecule and offer practical strategies for its successful synthetic manipulation.

Electronic and Steric Landscape

The reactivity of this compound is dictated by a delicate interplay of electronic and steric effects. A thorough understanding of these factors is paramount for designing effective synthetic strategies.

Cumulative Electron-Withdrawing Effects

All three halogen substituents (Br, Cl, F) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect is additive and significantly reduces the electron density of the aromatic ring, and by extension, the benzylic carbon. The consequence of this is a pronounced destabilization of the benzylic carbocation that would form in S_N1-type reactions.[1][3][4]

While halogens also possess a resonance-donating effect (+R) due to their lone pairs, this effect is generally weaker than their inductive pull. For bromine and chlorine, the -I effect dominates, leading to overall deactivation of the ring towards electrophilic attack and destabilization of adjacent positive charges. Fluorine's +R effect is more pronounced relative to its -I effect compared to other halogens, but in this polysubstituted system, the cumulative inductive effect is the overwhelming electronic factor governing reactivity at the benzylic position.

Steric Hindrance at the Benzylic Center

The presence of two ortho-substituents, bromine and fluorine, creates a sterically crowded environment around the benzylic hydroxyl group. This steric impediment can hinder the approach of bulky reagents and may necessitate the use of smaller, more reactive reagents or more forcing reaction conditions. For instance, in oxidation reactions, the accessibility of the benzylic C-H bond to the oxidant is a critical factor.[5]

The following diagram illustrates the key steric and electronic influences on the molecule:

Caption: Steric and electronic effects in this compound.

Key Transformations and Experimental Protocols

Given the challenging nature of this substrate, careful selection of reagents and reaction conditions is crucial for achieving successful transformations.

Oxidation to 2-Bromo-4-chloro-6-fluorobenzaldehyde

The oxidation of this electron-deficient and sterically hindered benzylic alcohol to the corresponding aldehyde requires a robust and reliable method that avoids over-oxidation and is tolerant of the halogen substituents. While traditional chromium-based oxidants could be employed, milder and more selective modern methods are preferable.

Recommended Methodologies:

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is an excellent choice for this transformation due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[6][7] It is particularly effective for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[8]

-

Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another powerful tool for the oxidation of primary alcohols to aldehydes.[9][10][11] It is performed at low temperatures, which can help to minimize side reactions.

Comparative Analysis of Oxidation Methods:

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Mild, high yield, selective for aldehydes | Reagent is expensive and potentially explosive |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | High yield, avoids heavy metals | Requires low temperatures, produces malodorous byproducts |

| Palladium-Catalyzed Aerobic Oxidation | Pd catalyst, O₂ or air | Solvent-free or high-boiling solvent, heat | "Green" oxidant (air), catalytic | May require higher temperatures for deactivated substrates |

Step-by-Step Protocol: Dess-Martin Oxidation

This protocol is designed as a self-validating system. Successful formation of the aldehyde can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

-

Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The following workflow diagram illustrates the Dess-Martin oxidation process:

Caption: Mechanistic overview of the conversion of a benzylic alcohol to a benzyl bromide using PBr₃.

Conclusion

The reactivity of this compound is a compelling example of how multiple substituents can profoundly modulate the chemical behavior of a functional group. The strong inductive deactivation and steric hindrance presented by the tri-halogenated phenyl ring necessitate a departure from standard protocols for benzylic alcohol transformations. For oxidation, mild yet potent reagents like Dess-Martin periodinane or conditions for a Swern oxidation are recommended to ensure high selectivity for the aldehyde. For nucleophilic substitution to the corresponding halides, reaction conditions that favor an S_N2 pathway, such as the use of PBr₃, SOCl₂, or the Appel reaction, are essential to bypass the energetically unfavorable formation of a destabilized benzylic carbocation. The principles and protocols outlined in this guide provide a robust framework for the successful synthetic manipulation of this and other similarly challenging electron-deficient, sterically hindered molecules.

References

-

Handy, S. T., & Wilson, T. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5883. [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Jopp, S., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677–1684. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Wikipedia. (2024). Hammett equation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Journal of the Chemical Society, Perkin Transactions 2, (1), 69-75. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ACS Omega. (2025). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Master Organic Chemistry. (n.d.). PBr3 and SOCl2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2007). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

-

ResearchGate. (n.d.). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. [Link]

-

ResearchGate. (n.d.). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. [Link]

-

Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

ResearchGate. (n.d.). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]

-

ResearchGate. (n.d.). Stability of Alkyl Carbocations. [Link]

-

ResearchGate. (n.d.). -Hammett substituent constants for benzene derivatives (Hammett, 1937);.... [Link]

-

PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Organic Process Research & Development. (2025). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. [Link]

-

The Reaction Map. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

-

ResearchGate. (n.d.). Direct Nucleophilic SN1‐Type Reactions of Alcohols. [Link]

-

Organic & Biomolecular Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

- Google Patents. (n.d.).

-

Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. [Link]

-

Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

-

YouTube. (2018). The Appel Reaction. [Link]

-

StudySmarter. (n.d.). Carbocation Stability. [Link]

-

YouTube. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Dess–Martin periodinane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

-

Physics Forums. (n.d.). Understanding Benzylic and Allylic Carbocations: Can You Help?. [Link]

-

Chem-Station. (2014). Appel Reaction. [Link]

-

YouTube. (2020). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. [Link]

-

YouTube. (2024). SN1 reaction at the Benzylic position. [Link]

-

YouTube. (2020). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. [Link]

-

Wikipedia. (2024). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]

-

ACS Publications. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

Sources

- 1. ochemtutor.com [ochemtutor.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

Technical Guide: Potential Applications of Halogenated Phenylmethanols in Drug Discovery

Executive Summary

Halogenated phenylmethanols (benzyl alcohols) represent a privileged structural motif in modern drug discovery. Beyond their historical use as simple solvents or preservatives, these scaffolds are now critical in Fragment-Based Drug Design (FBDD) and lead optimization. Their utility is driven by the unique ability of halogen substituents (F, Cl, Br, I) to modulate lipophilicity, block metabolic soft spots, and engage in specific non-covalent interactions—most notably, Halogen Bonding (XB) .[1]

This guide provides a technical deep-dive into the physicochemical profiling, metabolic implications, and synthetic utility of these compounds.[2] It moves beyond theoretical properties to offer actionable protocols for their synthesis and application in generating high-affinity ligands.[3]

Part 1: Physicochemical & Pharmacological Profiling

The strategic introduction of halogens into the phenylmethanol core alters the molecular landscape, transforming a generic hydrophilic fragment into a potent pharmacophore.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, where electrostatics are often isotropic, halogen bonding is highly directional.[4] This is due to the sigma-hole (

-

Mechanism: The electrophilic

-hole interacts with nucleophilic Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein. -

Strength Order: I > Br > Cl > F (Fluorine rarely exhibits a

-hole due to its high electronegativity/low polarizability). -

Geometric Constraint: The interaction is strictly linear (

), allowing for precise conformational locking of the ligand within the active site.

Quantitative Impact of Halogenation

The following table summarizes the shift in physicochemical properties when substituting the para-position of benzyl alcohol.

| Substituent (R) | LogP (Lipophilicity) | Hammett | XB Donor Capability | Metabolic Stability (Relative) |

| -H (Unsubstituted) | 1.05 | 0.00 | None | Low (Rapid Oxidation) |

| -F | 1.15 | 0.06 | Negligible | Moderate (Blocks para-oxidation) |

| -Cl | 1.90 | 0.23 | Moderate | High |

| -Br | 2.20 | 0.23 | High | High |

| -I | 2.50 | 0.18 | Very High | Moderate (Labile C-I bond) |

Data synthesized from standard QSAR parameters and medicinal chemistry literature.

Part 2: Metabolic Stability & Safety Mechanisms[5]

A primary failure mode for phenylmethanol-containing drugs is rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs) to the corresponding benzoic acid, which is rapidly excreted.

Metabolic Blockade Strategy

Halogenation serves a dual protective role:

-

Electronic Deactivation: Electron-withdrawing groups (EWGs) like F and Cl reduce the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYP enzymes (which prefer electron-rich substrates).

-

Steric/Site Blocking: Placing a halogen at the para position prevents hydroxylation at this metabolically vulnerable site.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of phenylmethanols and how halogenation intercepts these pathways.

Figure 1: Metabolic oxidation pathway of phenylmethanols. Halogen substituents (EWG effect) slow the initial rate-limiting oxidation step by ADH/CYP enzymes.

Part 3: Synthetic Protocols

To utilize these scaffolds, high-fidelity synthesis is required. The following protocol details the chemoselective reduction of a halogenated benzaldehyde. This method preserves the halogen (I, Br) which is prone to dehalogenation under harsh reducing conditions (e.g., LiAlH4 or catalytic hydrogenation).

Protocol: Chemoselective Synthesis of 4-Bromo-2-fluorobenzyl alcohol

Objective: Reduce the aldehyde functionality without affecting the aryl bromide or fluoride.

Reagents:

-

4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH4) (0.5 eq)

-

Methanol (anhydrous)

-

Saturated NH4Cl solution

Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Expert Insight: Methanol is preferred over ethanol to ensure rapid solubilization and faster kinetics at 0°C.

-

-

Addition: Slowly add NaBH4 (5 mmol) portion-wise over 10 minutes.

-

Causality: Adding portion-wise prevents a localized exotherm which could lead to over-reduction side products or solvent boiling. Stoichiometry is 0.25 eq of NaBH4 per carbonyl, but 0.5 eq is used to drive completion.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).

-

Validation: The aldehyde spot (higher Rf) should disappear; the alcohol spot (lower Rf) should appear.

-

-

Quench: Carefully quench excess hydride by adding Saturated NH4Cl (10 mL) dropwise.

-

Safety: Evolution of H2 gas will occur. Ensure good ventilation.

-

-

Workup: Evaporate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography if necessary, though this protocol typically yields >95% purity.

Visualization of Synthetic Logic & Application

The following diagram maps the utility of the resulting alcohol in divergent synthesis (e.g., etherification vs. cross-coupling).

Figure 2: Divergent synthetic utility of halogenated phenylmethanols. The scaffold serves as a branch point for creating ethers or biaryl systems.

Part 4: Applications in Drug Discovery[6]

Fragment-Based Drug Discovery (FBDD)

Halogenated phenylmethanols are ideal "fragments" due to their low molecular weight (<200 Da) and high ligand efficiency.

-

Case Study: In the development of Kinase Inhibitors , 3-bromo-benzyl alcohol fragments have been identified to bind to the hinge region. The hydroxyl group acts as a Hydrogen Bond Donor/Acceptor, while the Bromine atom engages the gatekeeper residue via halogen bonding.

Antimicrobial Potentiation

Benzyl alcohol itself is a bacteriostatic agent (used in formulations like Ulesfia).[5]

-

Enhancement: Introduction of Chlorine or Fluorine on the ring significantly enhances membrane permeability and lipophilicity, increasing potency against Gram-positive bacteria.

-

Mechanism: The halogenated analogs disrupt the lipid bilayer more effectively than the parent compound due to increased LogP.

Biological Interaction Map (Halogen Bonding)

The diagram below visualizes the specific interaction within a protein binding pocket, distinguishing between Hydrogen Bonding (HB) and Halogen Bonding (XB).

Figure 3: Dual-mode binding mechanism. The hydroxyl group provides H-bonding, while the halogen atom provides directional Halogen Bonding (XB) to carbonyls or nitrogenous residues.

References

-

Wilcken, R., et al. (2013).[4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

-

Xu, Z., et al. (2014).[4] "Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development."[3][4][6] Journal of Chemical Information and Modeling. Link

-

Hernandes, M.Z., et al. (2010). "Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design." Current Drug Targets. Link

-

European Medicines Agency. (2017). "Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use." Link

-

Gilday, J.P., et al. (2008). "Halogen Bonding in Drug Discovery: An Overview." Future Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery [mdpi.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Enduring Importance of the Phenolic Scaffold

An In-Depth Technical Guide to the Synthesis and Application of Polysubstituted Aromatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted aromatic alcohols, or phenols, represent a cornerstone of modern organic chemistry and medicinal chemistry.[1] Their prevalence in nature is remarkable, forming the structural basis for a vast array of natural products with significant biological activity, including antimicrobials, antioxidants, and anti-inflammatory agents.[2] In the pharmaceutical industry, the phenolic moiety is a privileged scaffold, present in a high percentage of approved drugs.[1][3] The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, coupled with the aromatic ring's capacity for π-stacking interactions, makes it a critical pharmacophore for molecular recognition at biological targets.[1][4]

The precise arrangement of substituents on the phenolic ring is paramount, as it dictates the molecule's physicochemical properties, metabolic stability, bioavailability, and ultimately, its biological activity.[1][5] Consequently, the development of robust, efficient, and highly regioselective methods for synthesizing these complex molecules is a primary objective for synthetic and medicinal chemists. This guide provides a comprehensive review of the key synthetic strategies for accessing polysubstituted phenols, offering field-proven insights into the causality behind experimental choices and presenting a framework for selecting the optimal route for a given target.

Chapter 1: Strategic Approaches to Phenol Synthesis

The synthesis of polysubstituted phenols has evolved significantly from classical electrophilic aromatic substitution to more sophisticated and regioselective methodologies.[6] Planning the synthesis requires a retrosynthetic approach, considering the directing effects of existing groups on the introduction of new substituents.[7][8] The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.

The following flowchart provides a high-level decision-making framework for selecting an appropriate synthetic strategy.

Caption: Generalized mechanism of Directed ortho-Metalation.

-

Expertise & Insights : The choice of directing group is critical. Carbamates are excellent DGs but their removal can require harsh conditions. [9]An alternative is the in situ N-silylation of O-aryl carbamates, which allows for efficient ortho-lithiation and subsequent substitution under mild conditions. [10][11]This self-validating system ensures that the lithiation occurs specifically at the desired position without unwanted side reactions like the anionic Fries rearrangement. [10]

Protocol 1: ortho-Substitution of Phenols via in situ N-Silyl Carbamate Protection[10]

-

In situ Silylation : To a solution of the O-aryl N-isopropylcarbamate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous diethyl ether at 0 °C, add triethylsilyl triflate (1.1 equiv) dropwise.

-

Stirring : Stir the resulting suspension for 30 minutes at 0 °C. The insoluble byproduct TMEDA·HOTf is formed.

-

ortho-Lithiation : Cool the suspension to -78 °C and add n-butyllithium (1.2 equiv) dropwise. Stir for 1 hour at -78 °C to form the aryllithium species.

-

Electrophilic Quench : Add the desired electrophile (1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.

-

Workup : Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Deprotection : The silyl and carbamate groups can be removed under mild alkaline conditions to yield the free phenol.

-

Purification : Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as one of the most step- and atom-economical methods for forging new C-C or C-heteroatom bonds. [12][13]This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to complex molecules. [1]For phenols, controlling chemo- and regioselectivity can be challenging due to the reactivity of the hydroxyl group. [12]However, numerous catalytic systems have been developed to achieve selective ortho-functionalization. [12][14]

-

Causality & Mechanism : Many of these reactions proceed via a directing-group-assisted mechanism, where the phenolic oxygen coordinates to the metal center, bringing it into proximity with the ortho C-H bond and facilitating its activation. Ruthenium, iron, and cobalt catalysts have been successfully employed for the ortho-alkylation of phenols with various partners like aldehydes and alcohols. [12]A plausible mechanism for Ru-catalyzed alkylation involves the formation of a Ru-phenoxo complex, followed by electrophilic addition of the coupling partner to the ortho-carbon. [12]

Caption: Simplified catalytic cycle for C-H functionalization.

Hydroxylation of Pre-functionalized Arenes

An alternative to functionalizing a phenol ring is to introduce the hydroxyl group at a late stage onto a pre-functionalized aromatic core. This is particularly useful when the required substituents are incompatible with the conditions of other methods or when the desired substitution pattern is difficult to achieve otherwise.

-

ipso-Hydroxylation of Arylboronic Acids : A particularly mild, green, and efficient method involves the ipso-hydroxylation of arylboronic acids. [15][16]This protocol often uses aqueous hydrogen peroxide as the oxidant and can proceed rapidly at room temperature, providing excellent yields of substituted phenols without the need for chromatographic purification. [15][16]The scalability of this reaction makes it highly attractive for industrial applications. [15]

Protocol 2: Green Synthesis of Phenols via ipso-Hydroxylation of Arylboronic Acids[16]

-

Reaction Setup : In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) in ethanol.

-

Reagent Addition : Add aqueous hydrogen peroxide (30% w/w, 2.0 equiv) followed by hydrobromic acid (48% aq., 0.1 equiv) to the solution at room temperature.

-

Reaction Monitoring : Stir the reaction mixture vigorously. The reaction is typically complete within one minute. Monitor by TLC.

-

Workup : Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess peroxide.

-

Extraction : Extract the mixture with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting phenol is often of high purity and may not require further purification.

Chapter 2: Characterization of Polysubstituted Phenols

The unambiguous structural elucidation of newly synthesized polysubstituted phenols is critical. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and substitution pattern of the final compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural determination. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide definitive information about the substitution pattern. The phenolic proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. [17]* Mass Spectrometry (MS) : MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and to support the structural assignment through fragmentation patterns. [18]* X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise atomic positions and molecular conformation in the solid state. [19][20]Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material. [21][22] Table 1: Key Characterization Techniques

| Technique | Information Provided | Causality/Insight |